molecular formula C24H25N5O2 B2708903 8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 938789-61-8

8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No. B2708903
CAS RN: 938789-61-8
M. Wt: 415.497
InChI Key: ZAXOUEVGHADDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, revealing their potential as potent 5-HT(1A) receptor ligands with anxiolytic-like and antidepressant activity in preclinical studies. These findings suggest the class of compounds as worthy of further investigation for new derivatives with potential psychotropic activity (Zagórska et al., 2009). Continuing research in this area has led to the design of new series of derivatives as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, highlighting the therapeutic potential of these compounds in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Anticancer and Antimicrobial Applications

Another avenue of research has involved the development of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. Some compounds have been identified as potential antidepressants and anxiolytics, with docking studies suggesting critical structural components for receptor affinity and selectivity (Zagórska et al., 2015). Additionally, research into substituted pyridines and purines containing 2,4-thiazolidinedione has explored their hypoglycemic and hypolipidemic activity, revealing the potential for further pharmacological studies (Kim et al., 2004).

Novel Synthetic Pathways

Studies have also delved into the synthesis of novel purine derivatives, aiming to explore their anticancer, anti-HIV-1, and antimicrobial activities. These efforts have resulted in the identification of compounds with significant activity against various cancer cell lines, offering new directions for the development of therapeutic agents (Rida et al., 2007).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-9-10-17(2)19(15-16)27-13-14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)12-11-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXOUEVGHADDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626118

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